molecular formula C20H13Cl3F2N4O2S B10918020 4-chloro-3,5-bis(4-chlorophenyl)-1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-1H-pyrazole

4-chloro-3,5-bis(4-chlorophenyl)-1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-1H-pyrazole

Cat. No.: B10918020
M. Wt: 517.8 g/mol
InChI Key: XKZDPODUJGMVDP-UHFFFAOYSA-N
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Description

4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE is a complex organic compound characterized by the presence of multiple aromatic rings and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE typically involves multi-step organic reactions. One common method includes the chlorination of precursor compounds followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Properties

Molecular Formula

C20H13Cl3F2N4O2S

Molecular Weight

517.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-chlorophenyl)-1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpyrazole

InChI

InChI=1S/C20H13Cl3F2N4O2S/c1-11-16(10-26-28(11)20(24)25)32(30,31)29-19(13-4-8-15(22)9-5-13)17(23)18(27-29)12-2-6-14(21)7-3-12/h2-10,20H,1H3

InChI Key

XKZDPODUJGMVDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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